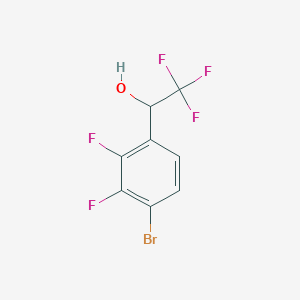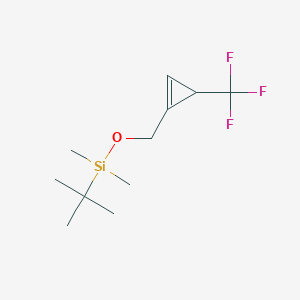
tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane is a chemical compound with the molecular formula C11H19F3OSi and a molecular weight of 252.349 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to a methoxy group and a tert-butyldimethylsilyl group
Preparation Methods
The synthesis of tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane typically involves the reaction of a suitable precursor with tert-butyldimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction. Industrial production methods may involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Addition: The cyclopropene ring can undergo addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups.
Biology: It is used in the study of biological systems to understand the effects of trifluoromethyl groups on biological activity.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane involves its interaction with molecular targets through the trifluoromethyl group and the cyclopropene ring. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropene ring can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane can be compared with other similar compounds, such as:
tert-Butyldimethylsilyl ethers: These compounds share the tert-butyldimethylsilyl group but differ in the substituents attached to the silicon atom.
Trifluoromethylcyclopropenes: These compounds contain the trifluoromethyl group and the cyclopropene ring but lack the methoxy and silyl groups.
Methoxysilanes: These compounds have the methoxy group attached to silicon but do not contain the trifluoromethyl or cyclopropene groups.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C11H19F3OSi |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[3-(trifluoromethyl)cyclopropen-1-yl]methoxy]silane |
InChI |
InChI=1S/C11H19F3OSi/c1-10(2,3)16(4,5)15-7-8-6-9(8)11(12,13)14/h6,9H,7H2,1-5H3 |
InChI Key |
UZDGEOLZVOSGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




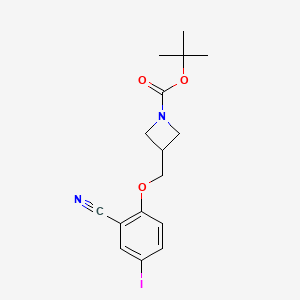
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
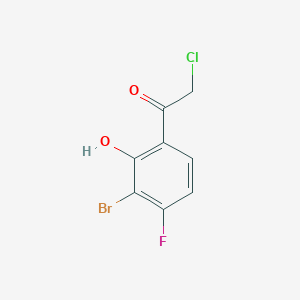
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
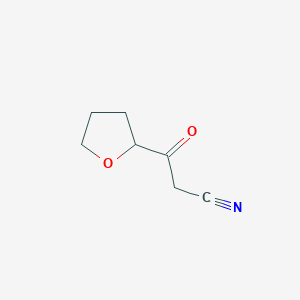

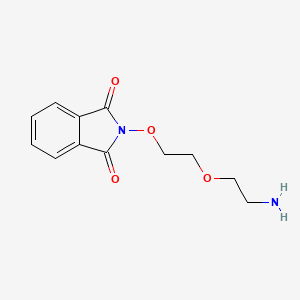
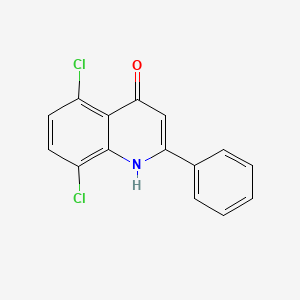
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
